molecular formula C29H43N3O8S B192935 Darunavir CAS No. 635728-49-3

Darunavir

Cat. No. B192935
M. Wt: 593.7 g/mol
InChI Key: QWSHKNICRJHQCY-VBTXLZOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darunavir, sold under the brand name Prezista among others, is an antiretroviral medication used to treat and prevent HIV/AIDS . It is generally recommended for use with other antiretrovirals . It is often used with low doses of ritonavir or cobicistat to increase darunavir levels . It is of the protease inhibitor (PI) class and works by blocking HIV protease .


Synthesis Analysis

A practical synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of darunavir from monopotassium isocitrate is described . The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide .


Molecular Structure Analysis

Quantum chemical calculations have been performed at the M06–2X/6–31G (d,p) level of theory to investigate the strength and nature of interactions between the active site amino acids at positions 25 and 30 with darunavir (DRV) inhibitor of two native (D25 and D30 in 4LL3, 1T3R) and five mutant (N25 in 3BVB, 3SO9; N30 in 2F80, 3LZV, 3UCB) HIV–1 proteases .


Chemical Reactions Analysis

Darunavir is heavily oxidized and metabolized by hepatic cytochrome enzymes, mainly CYP3A . Darunavir is extensively metabolized in subjects who do not receive a booster, primarily via carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation, as well as both benzylic aromatic hydroxylation and glucuronidation .


Physical And Chemical Properties Analysis

Darunavir is a synthetic nonpeptidic protease inhibitor which has been shown to be extremely potent against wild-type HIV as well as a large panel of PI-resistant clinical isolates and shows a high genetic barrier to the development of antiretroviral resistance .

Scientific Research Applications

Antiviral Efficacy Against HIV

Darunavir, a second-generation protease inhibitor, is notably effective against HIV-1 isolates resistant to multiple protease inhibitors. It has demonstrated substantial virological suppression in HIV-infected individuals, which is associated with increased CD4 counts and sustained over time. Darunavir shows resistance to specific mutations, and its efficacy as an antiviral agent in treatment-experienced HIV patients is well-established (Tremblay, 2008).

Application in COVID-19 Treatment

Darunavir has been explored for its potential effectiveness in treating COVID-19. It was observed to have anti-SARS CoV-2 effects, alongside other drugs like lopinavir/ritonavir and hydroxychloroquine. This suggests a broader antiviral application beyond HIV (Costanzo et al., 2020).

Resistance Development and Molecular Characterization

Research into the molecular characteristics of HIV resistant to Darunavir has provided insights into how resistance develops. Highly mutated HIV protease variants show major defects in substrate binding, with darunavir-resistant strains exhibiting specific mutation patterns (Saskova et al., 2009).

Pharmacokinetic Properties

Darunavir’s pharmacokinetics, including absorption, metabolism, and excretion, have been extensively studied. It is rapidly absorbed and predominantly metabolized by cytochrome P450 3A4. The drug’s systemic exposure increases when taken with food, and it is primarily excreted in feces (Rittweger & Arastéh, 2007).

Influence of Genetic and Clinical Factors

Studies have explored how genetic and clinical factors influence the response to darunavir in HIV patients. It's been found that the presence of specific protease mutations and baseline susceptibility are strong predictors of the virological response to darunavir (Boffito et al., 2007).

Comparative Pharmacokinetics in Different Conditions

Comparing the pharmacokinetics of darunavir in SARS-CoV-2 patients versus HIV patients highlighted the role of interleukin-6. It was observed that interleukin-6 levels significantly affect darunavir clearance, providing insights into drug-disease interactions (Cojutti et al., 2020).

Unique Binding Sites and Resistance Mechanism

The ultra-high-resolution crystal structure of HIV-1 protease with darunavir revealed unique binding sites. This discovery provides a deeper understanding of the drug's high effectiveness and potential design strategies for new inhibitors (Kovalevsky et al., 2006).

Safety And Hazards

Darunavir is generally well tolerated, with gastrointestinal disturbances and lipid abnormalities among the most common tolerability issues . It has a lipid profile more favourable than that of boosted lopinavir in terms of total cholesterol and triglyceride changes .

properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSHKNICRJHQCY-VBTXLZOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979794
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darunavir ethanolate

CAS RN

635728-49-3, 635728-39-1
Record name Darunavir ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DARUNAVIR ETHANOLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARUNAVIR ETHANOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darunavir
Reactant of Route 2
Darunavir
Reactant of Route 3
Darunavir
Reactant of Route 4
Darunavir
Reactant of Route 5
Darunavir
Reactant of Route 6
Darunavir

Citations

For This Compound
33,300
Citations
M Rittweger, K Arastéh - Clinical pharmacokinetics, 2007 - Springer
… The recommended dose in this population is 600mg darunavir in combination with 100mg … of darunavir and summarises clinical pharmacokinetic interaction studies with darunavir and …
Number of citations: 138 link.springer.com
K McKeage, CM Perry, SJ Keam - Drugs, 2009 - Springer
… ), twice-daily boosted darunavir was more effective … darunavir was noninferior to boosted lopinavir at 48 weeks and more effective than boosted lopinavir at 96weeks. Boosted darunavir …
Number of citations: 156 link.springer.com
D Back, V Sekar, RMW Hoetelmans - Antiviral therapy, 2008 - journals.sagepub.com
… For most drugs investigated, no dose adjustments of darunavir/r or the co-administered drug … to date for darunavir/r, providing guidance on how to co-administer darunavir/r with many …
Number of citations: 104 journals.sagepub.com
ED Deeks - Drugs, 2014 - Springer
… darunavir ART regimens for up to 192 weeks in these settings. In treatment-naïve adults, once-daily boosted darunavir was no … Moreover, treatment-experienced adults with no darunavir …
Number of citations: 89 link.springer.com
AK Ghosh, ZL Dawson, H Mitsuya - Bioorganic & medicinal chemistry, 2007 - Elsevier
Our structure-based design strategies which specifically target the HIV-1 protease backbone, resulted in a number of exceedingly potent nonpeptidyl inhibitors. One of these inhibitors, …
Number of citations: 268 www.sciencedirect.com
J Chen, L Xia, L Liu, Q Xu, Y Ling… - Open forum …, 2020 - academic.oup.com
Background We aimed to evaluate the antiviral activity and safety of darunavir/cobicistat (DRV/c) in treating COVID-19 patients. Methods In this single-center, randomized, and open-…
Number of citations: 142 academic.oup.com
B Clotet, N Bellos, JM Molina, D Cooper, JC Goffard… - The Lancet, 2007 - thelancet.com
… (week 0) with darunavir-ritonavir 600/100 mg twice daily (darunavir-ritonavir group) were … to other darunavir-ritonavir doses at baseline who switched to darunavir-ritonavir 600/100 …
Number of citations: 609 www.thelancet.com
JR Arribas, A Horban, J Gerstoft, G Fätkenheuer… - Aids, 2010 - journals.lww.com
… The protease inhibitor darunavir has a high genetic barrier [6] and … darunavir/ritonavir could show noninferior efficacy to a triple therapy arm of two nucleoside analogues and darunavir/…
Number of citations: 226 journals.lww.com
J Currier, D Averitt Bridge, D Hagins… - Annals of internal …, 2010 - acpjournals.org
… for 30% of patients in the darunavir–ritonavir group, with results … To expand the clinical data available for darunavir–ritonavir … and men who received darunavir–ritonavir therapy over 48 …
Number of citations: 110 www.acpjournals.org
V Spagnuolo, A Castagna… - Expert Opinion on …, 2018 - Taylor & Francis
Introduction: Darunavir (DRV) was the last approved protease inhibitor (PI) and has been extensively used for the treatment of HIV in both naïve and experienced subjects due to its high …
Number of citations: 29 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.